molecular formula C19H17N3O4S B2384237 4-({[3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)benzoic acid CAS No. 451466-07-2

4-({[3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)benzoic acid

Cat. No.: B2384237
CAS No.: 451466-07-2
M. Wt: 383.42
InChI Key: ONOWYFRIFOSPHO-UHFFFAOYSA-N
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Description

4-({[3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)benzoic acid is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest in pharmaceutical chemistry due to its potential biological activities, including anticonvulsant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)benzoic acid typically involves multiple steps. One common method starts with the reaction of 2-isothiocyanobenzoic acid esters with primary amines, such as glycine, to form the key intermediate, 4-oxo-2-thioxo-1,4-dihydroquinazolinyl acetic acid . This intermediate is then further reacted with appropriate amines in the presence of N,N′-carbonyldiimidazole to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-({[3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the quinazolinone core or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional ketone or hydroxyl groups, while reduction may produce more saturated analogs.

Scientific Research Applications

4-({[3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({[3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets in the body. The quinazolinone core is known to interact with neurotransmitter receptors and ion channels, which may contribute to its anticonvulsant effects . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.

    Barbiturates: These compounds are structurally different but have similar anticonvulsant properties.

    Benzodiazepines: These compounds also act on neurotransmitter receptors and are used as anticonvulsants.

Uniqueness

4-({[3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)benzoic acid is unique due to its specific structure, which combines a quinazolinone core with a benzoic acid moiety. This combination may enhance its biological activity and specificity compared to other similar compounds .

Properties

IUPAC Name

4-[[3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanoylamino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c23-16(20-11-12-5-7-13(8-6-12)18(25)26)9-10-22-17(24)14-3-1-2-4-15(14)21-19(22)27/h1-8H,9-11H2,(H,20,23)(H,21,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOWYFRIFOSPHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCC(=O)NCC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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